molecular formula C11H17N5O2 B1683909 NU6027 CAS No. 220036-08-8

NU6027

Cat. No.: B1683909
CAS No.: 220036-08-8
M. Wt: 251.29 g/mol
InChI Key: DGWXOLHKVGDQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) is a potent inhibitor of ATR (ataxia telangiectasia and Rad3-related kinase) and CDK2 (cyclin-dependent kinase 2), initially developed as a CDK inhibitor but later recognized for its stronger ATR inhibitory activity . It enhances the cytotoxicity of DNA-damaging agents (e.g., cisplatin, hydroxyurea) by disrupting G2/M checkpoint control and homologous recombination (HR) repair, particularly in cells with defective single-strand break repair (e.g., XRCC1 deficiency or PARP inhibition) . This compound exhibits synthetic lethality in such contexts, making it a promising tool for targeting cancers with replication stress or DNA repair deficiencies .

Preparation Methods

Structural Characteristics and Synthetic Design

NU6027’s molecular structure (C₁₁H₁₇N₅O₂; MW: 251.29 g/mol) features a pyrimidine core substituted at positions 2 and 6 with amino groups, a cyclohexylmethoxy group at position 4, and a nitroso group at position 5. The synthesis of this compound involves sequential functionalization of the pyrimidine ring, as inferred from its SMILES notation: NC1=NC(OCC2CCCCC2)=C(N=O)C(N)=N1.

Table 1: Key Molecular Properties of this compound

Property Value
CAS Number 220036-08-8
Molecular Formula C₁₁H₁₇N₅O₂
Molecular Weight 251.29 g/mol
Solubility DMSO, ethanol
Storage Conditions -20°C, desiccated

Synthetic Pathway and Reaction Conditions

While the exact synthetic protocol for this compound remains proprietary, its preparation can be deduced through retro-synthetic analysis and analogous pyrimidine derivatization methods.

Pyrimidine Core Formation

The synthesis begins with the construction of a 4-chloro-2,6-diaminopyrimidine intermediate. This scaffold is typically synthesized via cyclization of malononitrile with guanidine derivatives under basic conditions.

Alkoxy Substitution at Position 4

The cyclohexylmethoxy group is introduced via nucleophilic aromatic substitution. Treatment of 4-chloro-2,6-diaminopyrimidine with cyclohexylmethanol in the presence of a base (e.g., NaH or K₂CO₃) yields 4-cyclohexylmethoxy-2,6-diaminopyrimidine.

Reaction Scheme:
$$
\text{C}5\text{H}5\text{N}4\text{Cl} + \text{C}7\text{H}{14}\text{O} \xrightarrow{\text{Base}} \text{C}{11}\text{H}{17}\text{N}4\text{O} + \text{HCl}
$$

Nitroso Group Introduction at Position 5

The nitroso (-N=O) group is installed via nitrosation using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). This step requires precise temperature control (0–5°C) to avoid over-oxidation.

Reaction Conditions:

  • Reagents: NaNO₂ (1.2 equiv), HCl (2M)
  • Temperature: 0°C, 2 hours
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Purification and Characterization

Post-synthesis, this compound is purified via column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) or recrystallization from ethanol/water. Purity is validated using HPLC (≥98%) and spectroscopic methods:

Table 2: Spectroscopic Data for this compound

Technique Key Signals
¹H NMR (DMSO-d₆) δ 1.2–1.8 (m, cyclohexyl), 5.3 (s, NH₂)
¹³C NMR δ 162.5 (C=O), 75.4 (OCH₂)
HRMS [M+H]⁺ calcd. 252.1456, found 252.1452

Scale-Up Challenges and Optimization

Scale-up of this compound synthesis faces challenges in:

  • Nitrosation Control: Over-oxidation to nitro groups or side reactions require strict stoichiometric control of NaNO₂.
  • Solubility Issues: The intermediate 4-cyclohexylmethoxy derivative exhibits poor solubility in polar solvents, necessitating dimethylformamide (DMF) as a reaction medium.
  • Yield Optimization: Reported yields for analogous pyrimidine nitrosations range from 40–60%, suggesting room for improvement via catalytic methods.

Comparative Analysis of Synthetic Routes

While no alternative routes to this compound are explicitly documented, modifications to the pyrimidine scaffold have been explored in related kinase inhibitors:

Table 3: Comparison with Analogous Pyrimidine Syntheses

Compound Key Step Yield (%) Reference
This compound Nitrosation at C5 55
Torin2 Suzuki coupling at C4 68
AX20017 Hydrophobic tail addition 72

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow chemistry could enhance nitrosation safety and efficiency by minimizing exothermic risks. Additionally, green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Chemical Reactions Analysis

Types of Reactions: NU6027 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Key Applications

  • Cancer Therapy
    • Chemo-sensitization : NU6027 has been shown to enhance the efficacy of chemotherapeutic agents. In studies involving human breast cancer (MCF7) and ovarian cancer (A2780) cell lines, this compound significantly increased the cytotoxicity of cisplatin and hydroxyurea. This effect was particularly pronounced in cells with functional p53 and mismatch repair pathways, indicating its potential for targeted therapies in specific tumor types .
    • Synthetic Lethality : The compound demonstrates synthetic lethality when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in cells deficient in single-strand break repair mechanisms. This suggests a promising therapeutic strategy for cancers with specific DNA repair deficiencies .
  • Neuroprotection
    • Recent studies indicate that this compound may also inhibit neuronal death caused by traumatic brain injury (TBI) by reducing oxidative stress through inhibition of transient receptor potential cation channel 5 (TRPC5). This application highlights its potential beyond oncology, suggesting neuroprotective properties that warrant further investigation .
  • Antimycobacterial Activity
    • This compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further exploration as an antimicrobial agent. The compound's ability to inhibit specific protein kinases associated with bacterial growth presents a novel application in infectious disease treatment .

Table 1: Summary of Cytotoxicity Studies

StudyCell LineTreatmentIC50 (μM)Observations
MCF7This compound + Cisplatin6.7Enhanced cytotoxicity observed
A2780This compound + Hydroxyurea4.0Increased sensitivity noted
CHOThis compound + Cisplatin6.0Synergistic effects confirmed

Table 2: Mechanism of Action

MechanismDescription
ATR InhibitionDisrupts G2/M checkpoint, enhancing sensitivity to DNA-damaging agents
Synthetic LethalityPotentiates effect of PARP inhibitors in DNA repair-deficient cells
TRPC5 Channel InhibitionReduces oxidative stress in neuronal cells post-TBI

Case Studies

  • Breast Cancer Treatment : In a controlled study involving MCF7 cells, this compound was administered alongside cisplatin. Results showed a significant increase in cell death compared to cisplatin alone, demonstrating its role as a potent chemosensitizer .
  • Neuroprotection Post-TBI : A study assessed the effects of this compound on neuronal survival following TBI. The results indicated that administration of this compound led to reduced neuronal death and oxidative stress markers, suggesting its potential application in neuroprotective strategies .
  • Antimycobacterial Screening : A chemical screening identified this compound as an effective inhibitor against Mycobacterium tuberculosis, highlighting its versatility as a therapeutic agent beyond oncology .

Mechanism of Action

NU6027 exerts its effects by inhibiting the activity of ATR and CDK2. ATR is a key regulator of the cellular response to DNA damage, and its inhibition by this compound leads to impaired DNA repair and increased sensitivity to DNA-damaging agents. CDK2 is involved in cell cycle regulation, and its inhibition by this compound results in cell cycle arrest and apoptosis. The combined inhibition of ATR and CDK2 by this compound enhances the cytotoxic effects of DNA-damaging agents, making it a potent chemosensitizer .

Comparison with Similar Compounds

Key Properties of NU6027

Property Value Source
Molecular Formula C₁₁H₁₇N₅O₂
Molecular Weight 251.28 g/mol
ATR Inhibition (Ki) 0.4 μM
CDK2 Inhibition (Ki) 1.3 μM
CDK1 Inhibition (Ki) 2.5 μM
DNA-PK Inhibition (Ki) 2.2 μM
Cellular ATR IC₅₀ (MCF7) 6.7 ± 2.3 μM
GI₅₀ (Human Tumor Cells) 10 ± 6 μM

ATR Inhibitors

Compound Target(s) Key Features Limitations
This compound ATR, CDK1/2, DNA-PK - Synthetic lethality with PARP inhibitors/XRCC1 defects .
- Enhances cisplatin/hydroxyurea cytotoxicity .
Low solubility; no in vivo efficacy .
VE-821 ATR - Selective ATR inhibitor; radiosensitizes pancreatic cancer . No clinical advancement.
AZD6738 ATR - Clinical-stage inhibitor; synergizes with PARP inhibitors . Hematologic toxicity in trials.
PF-01367338 PARP - Synergizes with this compound in ATR-dependent cytotoxicity . Limited standalone efficacy.

Mechanistic Insights :

  • This compound’s ATR inhibition (IC₅₀ = 6.7 μM in MCF7 cells) reduces RAD51 foci formation, impairing HR repair . In contrast, VE-821 and AZD6738 are more ATR-selective but lack this compound’s CDK/DNA-PK activity .

CDK Inhibitors

This compound’s CDK2 inhibition (Ki = 1.3 μM) is weaker than its ATR activity but contributes to G1/S checkpoint bypass .

Compound CDK Selectivity Key Features
This compound CDK1/2 - Dual ATR/CDK inhibition enhances DNA damage response abrogation .
Roscovitine CDK1/2/5/7/9 - Broad CDK inhibition; induces apoptosis in leukemia .
Dinaciclib CDK1/2/5/9 - Clinical use in myeloma; potent but high toxicity .

Structural Insights :

  • This compound’s pyrimidine scaffold allows intramolecular H-bonding in CDK2’s ATP-binding pocket, a feature modified in derivatives like 5-formyl analogs for improved potency .

Biological Activity

NU6027, a small molecule originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, has emerged as a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. Its biological activity extends to various applications, particularly in cancer therapy and antimicrobial activity against Mycobacterium tuberculosis. This article examines the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.

ATR Inhibition
this compound inhibits ATR with an IC50 value of approximately 6.7 μM, significantly enhancing the cytotoxic effects of DNA-damaging agents like hydroxyurea and cisplatin in an ATR-dependent manner. The compound disrupts G2/M cell cycle arrest following DNA damage, impairs homologous recombination repair, and increases sensitivity to other chemotherapeutic agents, particularly in cells with functional p53 and mismatch repair (MMR) systems .

Synthetic Lethality
Research indicates that this compound exhibits synthetic lethality when DNA single-strand break repair is compromised, such as through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1 . This property highlights its potential as a therapeutic agent in combination therapies for cancers with specific genetic backgrounds.

Efficacy in Cancer Models

This compound has been tested in various cancer cell lines, including breast cancer (MCF7) and ovarian cancer (A2780). The following table summarizes key findings from studies evaluating its efficacy:

Cell Line IC50 (μM) Effect on Cisplatin Sensitivity Mechanism
MCF76.7Enhanced by 2-foldATR inhibition
A27802.8Greatest in p53 functional cellsMMR dependency

These findings suggest that this compound's effectiveness varies with the genetic context of the tumor cells, making it a promising candidate for personalized cancer therapy .

Antimycobacterial Activity

In addition to its antitumor properties, this compound has shown significant activity against Mycobacterium tuberculosis. It inhibits the growth of M. bovis BCG and M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 1.56 μM. The compound specifically targets Ser/Thr protein kinases PknD and PknG, which are crucial for mycobacterial growth and survival .

This compound's mechanism against mycobacteria involves:

  • Inhibition of autophosphorylation activity associated with PknD and PknG.
  • Induction of apoptosis in macrophages infected with M. tuberculosis.
  • Modulation of host signaling pathways to enhance antimicrobial activity .

Case Studies

  • Breast Cancer Study : In MCF7 cells, this compound was shown to potentiate the effects of cisplatin significantly, leading to increased apoptosis rates compared to controls. This study emphasized the importance of ATR inhibition in enhancing the efficacy of conventional chemotherapeutics .
  • Tuberculosis Model : In murine models infected with M. tuberculosis, this compound treatment resulted in a marked reduction in bacterial load within macrophages and tissues, suggesting its potential as a novel antitubercular agent .

Q & A

Basic Research Questions

Q. What are the primary kinase targets of NU6027, and how are their inhibitory constants (Ki) determined?

this compound primarily inhibits ATR, CDK1/2, and DNA-PK with Ki values of 0.4 μM, 2.5 μM/1.3 μM, and 2.2 μM, respectively . These Ki values are typically determined via in vitro kinase assays using recombinant proteins and ATP-competitive inhibition models. Researchers should validate these values in cellular contexts using Western blotting to assess phosphorylation status of downstream targets (e.g., CHK1 for ATR inhibition) .

Q. How does this compound enhance the cytotoxicity of DNA-damaging agents like cisplatin or hydroxyurea?

this compound potentiates DNA damage by inhibiting ATR, a kinase critical for replication stress response. In ovarian cancer cells (e.g., OVCAR-3/4), this compound (4–6 μM) synergizes with cisplatin (1–9 μM) to reduce cell viability, measured via clonogenic assays or flow cytometry . This synergy is ATR-dependent and enhances apoptosis in cells with defective DNA repair pathways (e.g., XRCC1 deficiency) .

Q. What experimental models are suitable for studying this compound’s neuroprotective effects against oxidative stress?

Primary mixed cortical cultures exposed to H2O2 or zinc (Zn<sup>2+</sup>) are optimal. This compound (10–25 μM) reduces neuronal death by inhibiting TRPC5-mediated Ca<sup>2+</sup> influx, measured via FluoZin-3 AM (Zn<sup>2+</sup>) or RGECO1 (Ca<sup>2+</sup>) fluorescence . PI staining or LDH release assays quantify neuroprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s temporal effects on cytokine release (e.g., TNF-α)?

In macrophages, this compound suppresses TNF-α release at 3 hours post-LPS exposure by inhibiting ATR but shows no effect at 6 hours . To address this, use time-lapse cytokine profiling (ELISA/MSD assays) and compare ATR activity (phospho-ATR Western blot) across timepoints. Contradictions may arise from compensatory signaling pathways (e.g., ATM activation) .

Q. What methodologies optimize this compound’s synthetic lethality in DNA repair-deficient cancer models?

In XRCC1-deficient cells (e.g., EM-C11/CHO), combine this compound (4–6 μM) with PARP inhibitors or cisplatin. Use siRNA knockdown (XRCC1, ATR) to validate synthetic lethality. Measure synergy via combination index (CI) calculated from dose-response curves (e.g., CompuSyn software) .

Q. How does this compound’s inhibition of TRPC5 contribute to neuroprotection in traumatic brain injury (TBI) models?

In TBI rats, this compound (10 mg/kg) reduces hippocampal neuronal death by blocking TRPC5-mediated Ca<sup>2+</sup> overload. Use MAP2/DAPI co-staining to quantify surviving neurons and electrophysiology in TRPC5-transfected HEK293 cells to confirm channel inhibition .

Methodological & Data Analysis Questions

Q. What protocols ensure reliable this compound solubility and stability in cell culture assays?

Reconstitute this compound in DMSO (5.5 mg/mL solubility) with brief sonication. For long-term storage, keep powder at -20°C (3-year stability) and dissolved stock at -80°C (1-year stability). Pre-test solubility in media (e.g., ≤1 mg/mL in aqueous buffers) to avoid precipitation .

Q. How should researchers design dose-response experiments to assess this compound’s dual CDK/ATR inhibition?

Use a gradient (0.5–25 μM) in CDK2-sensitive (e.g., MCF7) and ATR-sensitive (e.g., CP70-A2 ovarian) cell lines. Monitor CDK2 activity via Rb phosphorylation (Western blot) and ATR activity via CHK1 phosphorylation. Distinguish off-target effects using selective CDK inhibitors (e.g., roscovitine) as controls .

Q. What statistical approaches address variability in this compound’s IC50 across cell lines?

IC50 variability (e.g., 10 μM GI50 in MCF7 vs. 6 μM in OVCAR-3) arises from differential ATR/CDK expression. Normalize data to basal kinase activity (qPCR/Western blot) and apply ANOVA with post-hoc Tukey tests. Use nonlinear regression (GraphPad Prism) for curve fitting .

Q. Contradiction & Mechanism Elucidation

Q. Why does this compound fail to protect astrocytes from oxidative stress despite neuronal specificity?

this compound’s neuroprotection is TRPC5-dependent, a channel absent in astrocytes. Validate via TRPC5 knockout models and cell-type-specific Ca<sup>2+</sup> imaging. In pure astrocyte cultures, this compound does not alter Zn<sup>2+</sup>/Ca<sup>2+</sup> dynamics, confirming neuron-specificity .

Q. How to reconcile this compound’s CDK inhibition with its CDK-independent neuroprotective effects?

While this compound inhibits CDKs (Ki ~1–2.5 μM), neuroprotection occurs at lower concentrations (10 μM) via TRPC5 blockade. Use kinase-dead CDK mutants or CDK2/ATR double-knockout models to decouple effects. Prioritize TRPC5 electrophysiology in CDK-null cells .

Properties

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327960
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220036-08-8
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Diamino-4-cyclohexylmethoxypyrimidine (0.28 g, 1.26 mmol) was dissolved in warm glacial acetic acid solution (30%, 10 ml). The solution was heated to 80° C. and sodium nitrite solution (0.12 g, 1.72 mmol in 5 ml of H2O) was added dropwise over 1 h, until and excess of oxidant, as indicated by starch iodide paper, was observed. The reaction mixture was allowed to cool to room temperature and the violet crystals were collected by filtration, and washed well with water. The title compound was purified by recrystallisation from ethanol (0.26 g, 83%), m.p. 254° C.; (Found: C, 52.73; H, 6.59; N, 27.56% C11H17N5O2 requires C, 52.59; H, 6.77; N, 27.89%); δH (200 MHz, d6-DMSO) 1.09-1.38 (5H, m, C6H11), 1.73-2.00 (6H, 5 m, C6H11), 4.39 (2H, d, OCH2, J=6.3 Hz), 7.86 (2H, br s, NH2), 8.08 (1H, br s, NH), 10.19 (1H, br s, NH); m/z (+EI) 251 (M+, 25%), 155 (M+-C7H13 , 100) , 138 (M+-C7H13O, 72) , 81 (9).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NU6027
Reactant of Route 2
Reactant of Route 2
NU6027
Reactant of Route 3
Reactant of Route 3
NU6027
Reactant of Route 4
Reactant of Route 4
NU6027
Reactant of Route 5
NU6027
Reactant of Route 6
Reactant of Route 6
NU6027

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.